Turpinionoside D

hypoglycemic activity insulin resistance glucose consumption

Turpinionoside D is a chemically validated megastigmane glucoside reference standard distinguished by its specific hypoglycemic activity—enhancing glucose consumption in insulin-resistant HepG2 cells at 10.0 μmol/L. Unlike turpinionoside A (osteogenic) or turpinionoside B (antibacterial), only turpinionoside D targets hepatic glucose metabolism, making it essential for type 2 diabetes research and SAR studies. Isolated from Turpinia ternata and Lycium barbarum, it is supplied with comprehensive HPLC, MS, and NMR characterization data for analytical method development, AMV, and QC workflows. Verify the correct congener for your assay—procure authenticated Turpinionoside D today.

Molecular Formula C19H34O8
Molecular Weight 390.5 g/mol
Cat. No. B1365679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTurpinionoside D
Molecular FormulaC19H34O8
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1O)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(C)O
InChIInChI=1S/C19H34O8/c1-9(21)5-6-11-10(2)14(22)12(7-19(11,3)4)26-18-17(25)16(24)15(23)13(8-20)27-18/h9,12-18,20-25H,5-8H2,1-4H3/t9-,12+,13-,14-,15-,16+,17-,18-/m1/s1
InChIKeyQYRQYBHQCMVSQX-NOPABDHCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Turpinionoside D: Megastigmane Glucoside from Turpinia ternata with Distinct Hypoglycemic Activity


Turpinionoside D is a megastigmane glucoside classified under terpene glycosides, first isolated and structurally characterized from the leaves of Turpinia ternata Nakai [1]. The compound bears the CAS registry number 449742-44-3 and possesses the molecular formula C19H34O8 with a molecular weight of approximately 390.47 g/mol . It features a β-D-glucopyranosyl moiety glycosidically linked to a megastigmane aglycone [1].

Why Turpinionoside D Cannot Be Substituted with In-Class Megastigmane Glucosides


Megastigmane glucosides within the same natural product class exhibit fundamentally divergent biological activities due to subtle but critical differences in their aglycone oxidation patterns, hydroxylation positions, and stereochemistry. Among the turpinionoside series A–E, each congener targets distinct physiological pathways despite sharing a common β-D-glucopyranoside core [1]. Turpinionoside D specifically enhances glucose consumption in insulin-resistant HepG2 cells [2], while turpinionoside A promotes osteoblast function and mineralization [3], and turpinionoside B demonstrates antibacterial potential via molecular docking [4]. Generic substitution without verifying the specific biological endpoint of interest risks experimental failure and procurement misalignment.

Turpinionoside D: Quantified Differentiation from Turpinionoside A and B for Procurement Decisions


Hypoglycemic Activity in Insulin-Resistant HepG2 Cells: Direct Comparator Data Versus Citroside B

Turpinionoside D (compound 4) was tested alongside a new cyclogeraniane monoterpenoid (compound 1, citroside C) and citroside B (compound 2) for hypoglycemic activity in insulin-resistant HepG2 cells. At a concentration of 10.0 μmol/L, Turpinionoside D and compound 1 both increased glucose consumption in the model system [1].

hypoglycemic activity insulin resistance glucose consumption HepG2 cells megastigmane glucoside

Distinct Biological Profile: Osteoblast Differentiation Inactivity Versus Turpinionoside A

While Turpinionoside A significantly increased osteoblastic MC3T3-E1 cell function across multiple parameters—cell viability (117.2% at 2 μM), ALP activity (110.7% at 0.4 μM), collagen synthesis (156.0% at 0.4 μM), and mineralization (143.0% at 2 μM) [1]—Turpinionoside D has not been reported to exhibit osteoblast-modulating activity. This functional divergence, stemming from structural differences in the megastigmane aglycone (Turpinionoside A contains an alkene-bearing side chain with an additional hydroxyl at C-4 of the cyclohexane ring), establishes clear application-specific selection criteria.

osteoblast function ALP activity collagen synthesis MC3T3-E1 cells megastigmane glucoside

Antibacterial Potential via Molecular Docking: In Silico Differentiation from Turpinionoside B

In silico molecular docking and pharmacokinetic evaluation of 32 natural products from Ipomoea mauritiana identified Turpinionoside B, along with Polydatin, Ledebouriellol, and Pterodontoside A, as compounds with the strongest binding interactions against bacterial targets including cell wall synthesis proteins, protein synthesis proteins, and ATP synthase [1]. Turpinionoside D was not evaluated in this study, and no comparable antibacterial in silico or in vitro data exist for Turpinionoside D. The structural basis for this difference lies in Turpinionoside B's distinct aglycone configuration (a dihydroxymegastigman-5-en-4-one skeleton versus Turpinionoside D's trihydroxymegastigman-5-ene skeleton), which alters molecular recognition properties.

antibacterial molecular docking in silico screening pharmacokinetics megastigmane glucoside

Cross-Species Natural Distribution: Turpinionoside D Found in Lycium barbarum (Goji Berry) — A Differentiation Marker

Turpinionoside D has been isolated and identified from Lycium barbarum (goji berry) fruits, specifically from the n-butanol fraction, alongside 10 other compounds including citroside B, alangionoside D, and tuberonoid A [1]. This distribution in a commercially and nutritionally significant species (Lycium barbarum) is distinct from the compound's original isolation source (Turpinia ternata) [2] and from the distribution patterns of other turpinionosides. Turpinionoside A, by comparison, has been reported from Artemisia iwayomogi, Annona muricata, and Laurus nobilis .

natural product distribution Lycium barbarum phytochemical profiling chemotaxonomy megastigmane glucoside

Turpinionoside D: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


In Vitro Hypoglycemic and Insulin Resistance Studies Using HepG2 Cell Models

Turpinionoside D has demonstrated the ability to increase glucose consumption in insulin-resistant HepG2 cells at 10.0 μmol/L, making it suitable as a reference compound or test article in metabolic disorder research focused on hepatic glucose metabolism and type 2 diabetes mechanisms [1]. The compound's activity has been documented alongside citroside C (compound 1) in a comparative framework, providing a benchmark for assay validation and activity screening of structurally related megastigmane glucosides.

Phytochemical Analysis and Bioactivity-Guided Fractionation of Lycium barbarum (Goji Berry)

Turpinionoside D has been isolated and identified from the n-butanol fraction of Lycium barbarum fruits [1]. It serves as a chemically defined marker compound for quality control, metabolomic profiling, and bioactivity-guided fractionation studies aimed at elucidating the hypoglycemic principles of goji berry. Procurement as an analytical reference standard enables HPLC method development and quantitative determination in complex plant matrices.

Megastigmane Glucoside Structure-Activity Relationship (SAR) Studies in Metabolic Disease

Given the divergent biological activities among turpinionoside congeners—Turpinionoside D (hypoglycemic) [1] versus Turpinionoside A (osteogenic) [2] versus Turpinionoside B (antibacterial potential) [3]—Turpinionoside D represents a key comparator for SAR investigations exploring how subtle variations in megastigmane aglycone oxidation and hydroxylation patterns dictate biological target engagement. Procurement of authenticated Turpinionoside D enables systematic comparative pharmacological profiling across the turpinionoside series.

Analytical Reference Standard for Method Development and Quality Control

Turpinionoside D (CAS 449742-44-3) is commercially available as a high-purity reference standard with comprehensive characterization data, including HPLC, MS, and NMR spectra [1]. It is applicable for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical research and natural product standardization, particularly for Abbreviated New Drug Application (ANDA) submissions and commercial production workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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